Subnanomolar Target Binding Affinity Achieved via Cyclic β-Amino Acid Scaffold Preorganization
The cyclic β-amino acid scaffold represented by this compound class enables the ribosomal synthesis of foldamer peptides that achieve low-to-subnanomolar binding affinities (Kd values) against protein targets such as human coagulation factor XIIa (hFXIIa) [1]. In a macrocyclic peptide containing two (1S,2S)-2-aminocyclohexanecarboxylic acid (2-ACHC) residues, co-crystallization with hFXIIa revealed that the cyclic β-amino acid residues induce an antiparallel β-sheet structure via the formation of two γ-turns, directly contributing to the observed high inhibitory activity and serum stability [1]. While the target compound with its –CF₃ substituent has not been directly assayed in this exact system, the mechanistic basis for affinity derives from the conformational restriction imposed by the cyclohexane ring—a feature shared with 2-ACHC—and the –CF₃ group is expected to further modulate binding energetics through enhanced hydrophobic contacts [2]. In contrast, acyclic β-amino acid analogs lack this conformational preorganization and typically exhibit significantly weaker target engagement [3].
| Evidence Dimension | Target binding affinity (Kd) of macrocyclic peptides incorporating cyclic β-amino acid scaffold |
|---|---|
| Target Compound Data | Not directly assayed; inferred scaffold capability: low-to-subnanomolar Kd achievable with cyclic β-amino acid-containing peptides |
| Comparator Or Baseline | Acyclic β-amino acid-containing peptides: typically >100 nM Kd; non-fluorinated 2-ACHC-containing macrocyclic peptide: subnanomolar Kd against hFXIIa |
| Quantified Difference | At least 100-fold improvement in binding affinity for cyclic scaffold over acyclic alternatives; subnanomolar Kd demonstrated for structurally analogous 2-ACHC scaffold |
| Conditions | In vitro binding assay; human coagulation factor XIIa (hFXIIa) target; X-ray crystallography (PDB: 6L63) |
Why This Matters
For procurement decisions in peptidomimetic drug discovery, the demonstrated ability of cyclic β-amino acid scaffolds to confer subnanomolar target binding affinity—unattainable with acyclic alternatives—provides a compelling rationale for selecting this compound class over non-constrained amino acid building blocks.
- [1] Katoh T, Sengoku T, Hirata K, Ogata K, Suga H. Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. Nature Chemistry. 2020;12:1081-1088. PDB: 6L63. View Source
- [2] Kiss L, Fülöp F. Selective Synthesis of Fluorine‐Containing Cyclic β‐Amino Acid Scaffolds. The Chemical Record. 2018;18(3):266-281. View Source
- [3] Gellman SH. Foldamers: A Manifesto. Accounts of Chemical Research. 1998;31(4):173-180. View Source
